molecular formula C20H18N2O8S B2938608 dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate CAS No. 899758-26-0

dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate

Cat. No.: B2938608
CAS No.: 899758-26-0
M. Wt: 446.43
InChI Key: HYUVTNSBLUUHSW-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a synthetic compound featuring a benzo[d]isothiazol-3-one core with a 1,1-dioxido group, a propanamido linker, and a dimethyl terephthalate ester. The terephthalate ester moiety likely improves solubility and stability compared to simpler esters or acids.

Properties

IUPAC Name

dimethyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O8S/c1-11(22-18(24)14-6-4-5-7-16(14)31(22,27)28)17(23)21-15-10-12(19(25)29-2)8-9-13(15)20(26)30-3/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUVTNSBLUUHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate typically involves multi-step organic reactions. Key steps include the condensation of appropriate intermediates, followed by functional group transformations to introduce the desired dioxido-3-oxobenzo isothiazol group. Common reagents such as acid chlorides, amines, and catalysts under controlled temperatures are often utilized to achieve optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production might involve optimized flow processes, where continuous reactions allow for higher efficiency and lower costs. Advanced techniques such as high-pressure reactors and automated systems can be used to maintain consistent reaction conditions, ensuring the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate undergoes various chemical reactions, including:

  • Oxidation: Where it may form oxidized derivatives that can be used as intermediates in other synthetic pathways.

  • Substitution: Particularly nucleophilic substitutions, given its electron-rich aromatic system.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: Like potassium permanganate or hydrogen peroxide.

  • Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

  • Catalysts: Acidic or basic catalysts depending on the reaction requirements.

Major Products

The primary products formed from these reactions often maintain the core structural integrity of the original compound, allowing for further functionalization and application in complex molecular syntheses.

Scientific Research Applications

Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate finds application in several research domains:

  • Chemistry: : As a building block in the synthesis of novel organic molecules and polymers.

  • Biology: : Potential as a probe in biochemical assays and studies of enzyme interactions.

  • Medicine: : Exploration as a drug precursor or intermediate in the development of pharmaceuticals with specific biological activities.

  • Industry: : Use in the production of high-performance materials and as a catalyst in various industrial chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application:

  • Molecular Targets and Pathways: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing biological pathways. Its reactive groups allow for binding to active sites or modulation of biochemical processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent(s) Functional Groups Molecular Weight (g/mol)
Dimethyl 2-(2-(1,1-dioxido-...)terephthalate Propanamido, dimethyl terephthalate Ester, amide, sulfone ~420 (estimated)
Methyl 2-hydroxypropanoate analog Hydroxypropanoate Ester, alcohol 253.27
2-(3-Oxobenzo[...])acetic acid Acetic acid Carboxylic acid 209.22
2-Phenethylbenzo[...]isothiazol-3(2H)-one Phenethyl Aromatic alkyl 257.33

Key Observations :

  • Amide linkage in the title compound contrasts with ester or alkyl groups in analogs, affecting hydrogen-bonding capacity and biological interactions .

Physicochemical Properties:

  • Solubility : The terephthalate ester in the title compound likely improves organic solubility compared to carboxylic acid analogs (e.g., 2-(3-oxo...)acetic acid, which may require polar solvents) .
  • Stability: The sulfone group enhances oxidative stability, whereas non-dioxidized analogs (e.g., 2-phenethylbenzo[...]isothiazol-3(2H)-one) may degrade faster under harsh conditions .

Table 2: Bioactivity Comparison

Compound Type Anti-inflammatory Antioxidant Antimicrobial Anticancer
N-Substituted saccharins Moderate High Yes Yes
Title Compound Not reported Not reported Not reported Not reported
Acetamide derivatives High (e.g., compound 12) Moderate Yes (e.g., compound 11) Yes (e.g., compound 13)

Notes:

  • The title compound’s bioactivity remains unstudied, but structural analogs like N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (compound 11) show 100% purity and efficacy in antimicrobial assays .

Biological Activity

Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C20H18N2O8SC_{20}H_{18}N_{2}O_{8}S
  • Molecular Weight : 446.4 g/mol
  • CAS Number : 899758-26-0

The structure includes a terephthalate backbone, a benzothiazole moiety known for diverse biological activities, and functional groups that enhance its reactivity.

Biological Activity

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds containing benzothiazole rings are recognized for their antimicrobial effects. Research indicates that derivatives of benzothiazole can inhibit the growth of various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to inhibition of tumor growth.
  • Enzyme Interaction : The compound may serve as a probe in biochemical assays to study enzyme interactions, particularly due to its ability to bind to active sites of certain enzymes.

The biological activity of this compound is hypothesized to involve:

  • Molecular Targets : Interaction with specific enzymes or receptors modulating biological pathways.
  • Reactive Groups : The presence of dioxido and acetamido groups allows for binding to various biological macromolecules.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining appropriate intermediates.
  • Functional Group Transformations : Introducing desired functional groups through controlled conditions.

Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a drug precursor or intermediate in pharmaceutical development.
  • Materials Science : Utilized in the production of high-performance materials and as a catalyst in various industrial chemical processes.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetateContains benzothiazoleKnown for antimicrobial properties
N-(4-chlorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamideSimilar dioxido structureExhibits anticancer activity
1,2-Benzisothiazole derivativesVarious substitutions possibleBroad spectrum biological activity

Case Studies

Research into the interaction of this compound with biological macromolecules is ongoing. Techniques such as molecular docking and spectroscopic methods are being employed to elucidate these interactions further.

Q & A

Q. What synthetic methodologies are recommended for preparing dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate?

The synthesis of this compound likely involves esterification and amidation steps. A general approach includes:

  • Step 1: Reacting 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives (precursors) with propanamide intermediates under reflux conditions using glacial acetic acid as a catalyst (similar to methods in ).
  • Step 2: Esterification of the resulting carboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄).
  • Purification: Column chromatography or recrystallization from ethanol is recommended for isolating the final product.
    Critical parameters include reaction time (4–6 hours) and solvent choice (absolute ethanol for reflux) to avoid side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of ester (-COOCH₃), amide (-CONH-), and benzoisothiazolone (C-SO₂-C) groups.
  • X-ray Crystallography: Resolve the 3D structure to verify stereochemistry and bond angles, as demonstrated for related benzoisothiazolone derivatives ().
  • HPLC-MS: Ensure purity (>95%) and molecular weight consistency (theoretical vs. observed) .

Q. What are the primary biological activities associated with the benzoisothiazolone core in this compound?

The 1,2-benzisothiazol-3(2H)-one moiety is linked to antibacterial and antifungal activity due to its ability to inhibit microbial enzymes (e.g., β-lactamases) or disrupt cell membranes. For example:

  • Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
  • Mechanistic Studies: Use fluorescence-based assays to monitor interactions with bacterial thioredoxin reductase (a common target for benzoisothiazolones) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Variable Substituents: Synthesize derivatives with modifications to:
    • The benzoisothiazolone ring (e.g., halogenation at position 5 or 6 to enhance lipophilicity).
    • The propanamide linker (e.g., alkyl chain elongation or branching).
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like fungal CYP51 or bacterial DNA gyrase.
  • Biological Testing: Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., fungal ergosterol synthesis) .

Q. What experimental strategies are recommended to resolve contradictions in biological data (e.g., variable potency across studies)?

  • Standardized Protocols: Ensure consistent microbial strains (e.g., ATCC references) and growth conditions (e.g., pH, temperature).
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may influence activity.
  • Dose-Response Curves: Perform triplicate experiments with statistical validation (ANOVA, p < 0.05) to confirm reproducibility .

Q. How can the environmental fate and degradation pathways of this compound be studied?

  • Hydrolysis Studies: Incubate the compound at varying pH (3–10) and temperatures (25–50°C) to assess stability. Monitor degradation via UV-Vis spectroscopy.
  • Photolysis: Expose to UV light (λ = 254 nm) and analyze breakdown products using GC-MS.
  • Ecotoxicology: Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀) of degradation intermediates .

Q. What advanced techniques are suitable for studying its interaction with human serum albumin (HSA)?

  • Fluorescence Quenching: Measure HSA fluorescence emission (λ = 340 nm) upon titration with the compound to calculate binding constants (Kₐ).
  • Circular Dichroism (CD): Monitor conformational changes in HSA’s α-helical content.
  • Molecular Dynamics Simulations: Model binding modes using software like GROMACS to identify key residues (e.g., Trp-214) involved in interactions .

Methodological Notes

  • Data Interpretation: Always cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
  • Ethical Compliance: Adhere to institutional guidelines for handling bioactive compounds, particularly those with potential ecotoxicological risks .

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